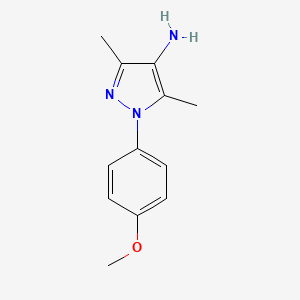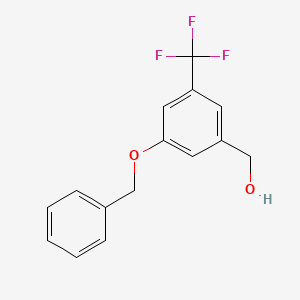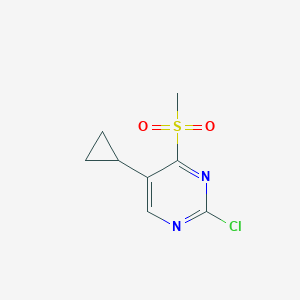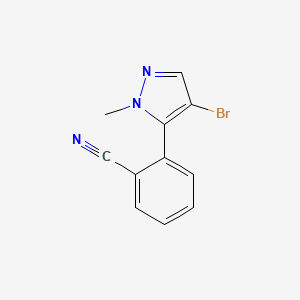
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid typically involves multiple steps. One common method is the nitration of 5-(Benzyloxy)-4-fluorobenzoic acid, which introduces the nitro group into the molecule. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: 5-(Benzyloxy)-4-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often tested for their biological activity and potential therapeutic effects.
Medicine: The compound and its derivatives are investigated for their potential use as anti-inflammatory and antimicrobial agents. They are also explored for their role in drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and fluorine groups contribute to the compound’s stability and reactivity, influencing its overall activity.
Comparison with Similar Compounds
- 4-Fluoro-2-nitrobenzoic acid
- 5-(Benzyloxy)-2-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and fluorine groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its distinct biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H10FNO5 |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
4-fluoro-2-nitro-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10FNO5/c15-11-7-12(16(19)20)10(14(17)18)6-13(11)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
CXMUKGHIUKRTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)










![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

